![molecular formula C19H23N3O B2632816 (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide CAS No. 2411335-02-7](/img/structure/B2632816.png)
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMABN is a synthetic molecule that belongs to the class of N-alkylated acrylamides, which are known for their ability to interact with various biological targets.
作用机制
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide exerts its biological effects by modulating the activity of its target molecules. For example, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to activate or inhibit various G protein-coupled receptors, which are involved in the regulation of various physiological processes, such as neurotransmission, hormone secretion, and immune response. The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide on each target molecule is still a subject of ongoing research.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the experimental conditions. For example, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to reduce the amplitude and duration of action potentials in neurons, which can affect their firing patterns and synaptic transmission. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, which can affect various cognitive and behavioral functions. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to affect the activity of enzymes, such as phosphodiesterases and protein kinases, which can regulate various signaling pathways and cellular processes.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be easily synthesized and purified, and its structure can be modified to improve its properties and selectivity. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can also be used in various experimental systems, such as cell cultures, brain slices, and animal models. However, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide also has some limitations, such as its potential toxicity, off-target effects, and lack of specificity in some experimental systems. Therefore, careful dose-response and control experiments are necessary to ensure the validity and reproducibility of the results.
未来方向
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has several potential future directions for scientific research. One direction is to further explore its interactions with various biological targets, such as ion channels, receptors, and enzymes, and to elucidate their mechanisms of action and physiological relevance. Another direction is to develop more selective and potent analogs of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide, which can be used as tools for studying specific biological processes and diseases. Another direction is to apply (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide in various imaging and diagnostic techniques, such as fluorescence microscopy, magnetic resonance imaging, and positron emission tomography, to visualize and quantify biological structures and functions in vivo. Overall, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has the potential to contribute to various fields of scientific research and to advance our understanding of the complex biological systems.
合成方法
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be synthesized using a multistep procedure that involves the reaction of 4-pyridin-3-ylphenylacetonitrile with dimethylamine, followed by the condensation of the resulting intermediate with 2-bromo-1-(4-pyridin-3-ylphenyl)ethanone. The final product is obtained by the reduction of the resulting enamine with sodium borohydride. The yield of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.
科学研究应用
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to interact with several biological targets, such as voltage-gated ion channels, G protein-coupled receptors, and enzymes, which makes it a valuable tool for studying their functions and mechanisms of action. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been used as a fluorescent probe for imaging biological structures and processes, such as membrane potential, calcium signaling, and protein-protein interactions.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15(21-19(23)7-5-13-22(2)3)16-8-10-17(11-9-16)18-6-4-12-20-14-18/h4-12,14-15H,13H2,1-3H3,(H,21,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWFUUCXZWPFIU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)
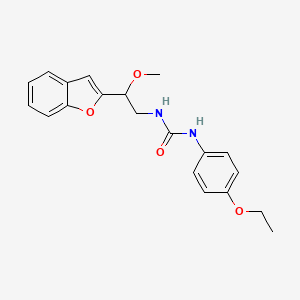
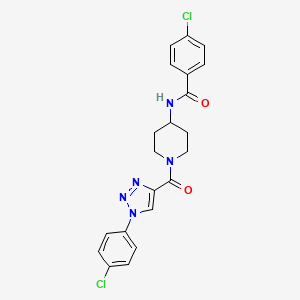

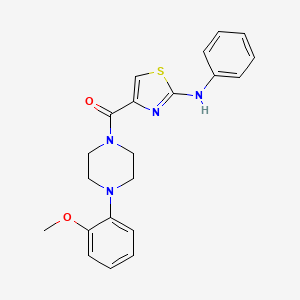
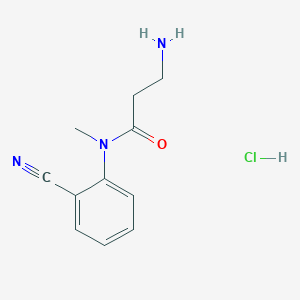
![N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2632744.png)

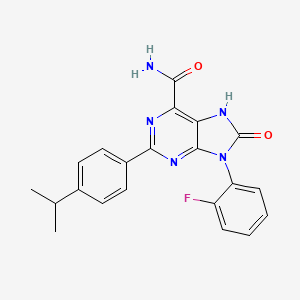
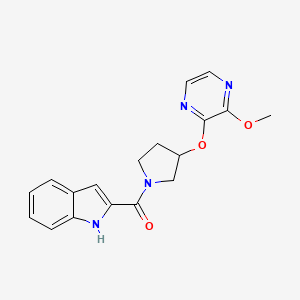
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)

![Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2632751.png)
